UltraNitroCat

Descripción general

Descripción

UltraNitroCat (UNC) is a revolutionary new scientific research tool that has the potential to revolutionize the way scientists approach laboratory experiments. UNC is a synthetic compound that can be used to increase the efficiency and accuracy of laboratory experiments, allowing researchers to achieve better results with fewer resources. UNC has the potential to revolutionize the understanding of biochemical and physiological processes, and its applications are far-reaching.

Aplicaciones Científicas De Investigación

Nanocatalyst-Based Assays

UltraNitroCat applications in scientific research include the development of nanocatalyst-based assays. For example, a study by (Das, Aziz, & Yang, 2006) demonstrates an electrochemical assay for proteins using a gold-nanocatalyst. This method enhances sensitivity through catalytic and chemical reduction processes.

Electrocatalysis in Fuel Cells

Another application area is in the field of electrocatalysis, particularly for fuel cells. The synthesis of ultrathin AgPt alloy nanowires, as described in a study by (Jiang et al., 2017), shows how this compound can be applied to enhance the performance of formic acid oxidation in fuel cells.

Ultrafast Videography for Atomic and Molecular Dynamics

This compound technology is also pivotal in ultrafast videography, useful in physics, chemistry, and biology. The development of a laser-probe-based method by (Ehn et al., 2017) for ultrafast two-dimensional videography demonstrates its application in studying dynamic single events.

Metallaphotoredox Catalysis

In the area of photocatalysis, this compound plays a role in metallaphotoredox catalysis. (Till et al., 2020) used reaction kinetic analysis and ultrafast spectroscopy to investigate photocatalytic C-N cross-coupling reactions.

Electrocatalysis for Hydrogen Peroxide Reduction

This compound is also employed in the development of electrocatalysts for hydrogen peroxide reduction. (Tian et al., 2013) demonstrate the use of ultrathin graphitic carbon nitride nanosheets in this application.

Multiphoton Ionization Studies

The technology is applicable in the field of multiphoton ionization, as shown in a study by (Tönnies et al., 2001) on nitrotoluenes using ultrashort laser pulses.

Enhanced Fuel Oxidation Electrocatalysts

This compound contributes to the development of enhanced electrocatalysts for fuel oxidation. (Zhang et al., 2019) discusses the preparation of ultrathin PtNiM nanowires for methanol and ethanol oxidation reactions.

Photocatalytic and Electrocatalytic Applications

In photocatalytic and electrocatalytic applications, the use of this compound is exemplified in the study by (Manickavasagan et al., 2019), focusing on silver tungstate encrusted polypyrrole nanocomposite.

Anisotropic Magnetoresistance in Ultrathin Films

Exploring anisotropic magnetoresistance in ultrathin films is another application. (Egilmez et al., 2008) investigated this phenomenon in ultrathin La-based manganite films.

All-Optical Probing of Spin Waves

This compound technology is also utilized in all-optical probing of spin waves in magnetic materials. (Van Kampen et al., 2002) demonstrates this application in nickel and permalloy films.

Advances in Ultrathin 2D Nanomaterials

The role of this compound in the development of ultrathin 2D nanomaterials is highlighted in the work by (Tan et al., 2017), emphasizing its potential in various applications, including electronics and sensing platforms.

Quick Transformation of Bulk Co-Ni Foam

Quick transformation of bulk Co-Ni foam into efficient electrocatalysts is another area of application. (Yan et al., 2020) discusses this innovative approach in electrocatalysis.

Ultrafast Spectroscopy

This compound is significant in ultrafast spectroscopy, as reviewed by (Oliver, 2018), highlighting its application in biological, chemical, and nanomaterial systems.

Photocatalytic Degradation

The role of this compound in photocatalytic degradation of toxic compounds is explored by (Sood et al., 2015), focusing on iron-doped TiO2 nanoparticles for degrading para-nitrophenol.

High Technology in Geological Prospecting

Finally, the application of high technology, including this compound, in geological prospecting is outlined by (Chen, 1990), discussing its use in locating underground ore deposits.

Mecanismo De Acción

Target of Action

UltraNitroCat is primarily used as a hydrogenation catalyst . Its primary targets are organic compounds that undergo hydrogenation reactions. The role of this compound is to facilitate these reactions, making them more efficient and effective .

Mode of Action

This compound interacts with its targets by accelerating the rate of hydrogenation reactions . It does this by providing a platform for the reactants to come together, reducing the energy required for the reaction to occur . This results in a faster reaction rate and a higher yield of the desired product .

Biochemical Pathways

It is known to be efficient in macrocyclization . Macrocyclization is a chemical reaction that forms a large cyclic structure from smaller subunits. This process is crucial in the synthesis of many biologically active compounds .

Pharmacokinetics

Instead, it facilitates reactions in a controlled environment outside of the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. In general, it enables the formation of new compounds through hydrogenation and macrocyclization reactions . These new compounds can have various effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, solvent compatibility, and storage conditions . For example, reactions involving this compound can be run at temperatures ranging from 30 to 85 °C . Additionally, it is compatible with several reaction solvents including toluene, ethyl acetate, dimethylcarbonate, and CPME (cyclopentyl methyl ether) . Proper storage of this compound is also crucial for maintaining its stability and effectiveness .

Análisis Bioquímico

Biochemical Properties

UltraNitroCat plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is efficient in macrocyclization, a process that involves the formation of a macrocycle, a cyclic macromolecule or a large cyclic portion of a molecule . The reactions involving this compound can be run at temperatures ranging from 30 to 85 °C .

Cellular Effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable and can be stored at temperatures between 2-8°C

Propiedades

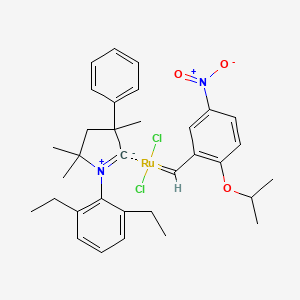

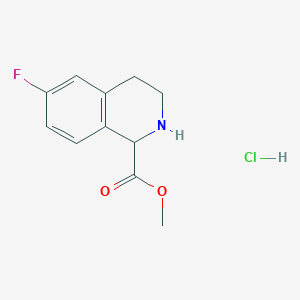

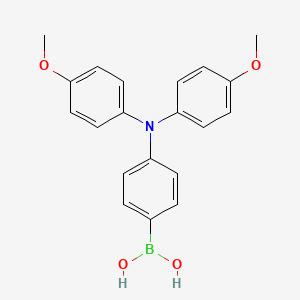

IUPAC Name |

dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N.C10H11NO3.2ClH.Ru/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h8-15H,6-7,16H2,1-5H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJIUMJRUUMBIS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)[N+]2=[C-]C(CC2(C)C)(C)C3=CC=CC=C3.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40Cl2N2O3Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

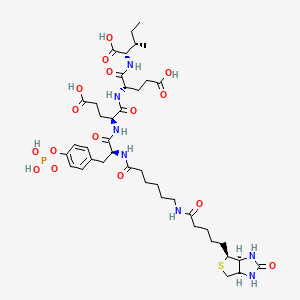

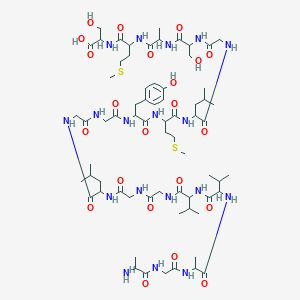

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028394.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028395.png)

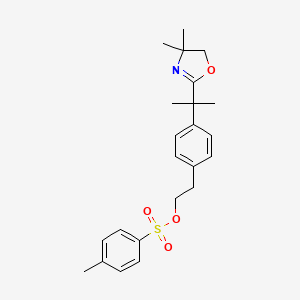

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)